9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Description
This compound belongs to the fluorene-amine family, characterized by a central fluorene core substituted with a benzothiazolyl group at the 7-position, didecyl chains at the 9,9-positions, and diphenylamine groups at the 2-position. The benzothiazolyl group enhances electron-withdrawing properties and fluorescence, while the didecyl chains improve solubility in non-polar solvents . The diphenylamine substituents contribute to hole-transport capabilities, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Properties
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-9,9-didecyl-N,N-diphenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H62N2S/c1-3-5-7-9-11-13-15-25-37-52(38-26-16-14-12-10-8-6-4-2)47-39-41(51-53-49-31-23-24-32-50(49)55-51)33-35-45(47)46-36-34-44(40-48(46)52)54(42-27-19-17-20-28-42)43-29-21-18-22-30-43/h17-24,27-36,39-40H,3-16,25-26,37-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWLDQLRDHQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H62N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444910 | |
| Record name | 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262607-32-9 | |
| Record name | 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylamine core, followed by the introduction of benzothiazole and diphenylamine groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Fluorescent Probes
One of the primary applications of 9H-Fluoren-2-amine derivatives is in the development of fluorescent probes for bioimaging. The compound exhibits strong fluorescence properties, making it suitable for two-photon fluorescence microscopy (2PFM). Studies have shown that modifications to the fluorene core can enhance its photophysical properties, such as fluorescence quantum yields and two-photon absorptivity, which are crucial for effective imaging techniques .
Organic Light Emitting Diodes (OLEDs)
The compound's structural characteristics lend themselves to applications in OLED technology. Its ability to function as an electron donor or acceptor can facilitate charge transport within the device, improving efficiency and color purity. Research indicates that incorporating such compounds into OLEDs can enhance their performance significantly .
Dye-Sensitized Solar Cells (DSSCs)
In the realm of renewable energy, 9H-Fluoren-2-amine derivatives have been explored as potential dyes in dye-sensitized solar cells. The D-π-A structure allows for effective light absorption and electron injection into the conduction band of semiconductor materials, thus improving the overall efficiency of solar energy conversion .
Nonlinear Optical Materials
The compound has shown promise in nonlinear optical applications due to its high two-photon absorption cross-sections. This property is particularly useful in developing materials for optical switching and data storage technologies. Research has demonstrated that structural modifications can lead to significant increases in nonlinear optical responses, making these compounds attractive for advanced photonic applications .
Case Studies
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- depends on its specific application. In electronic devices, its role may involve the transport of charge carriers or the emission of light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, altering protein conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : The target compound is synthesized via Buchwald-Hartwig amination (for diphenylamine) and Suzuki coupling (for benzothiazolyl), similar to DiC18 .
- Optoelectronic Performance : The didecyl chains reduce aggregation-induced quenching compared to dimethyl/ethyl analogues, enhancing device efficiency in OLEDs .
- Limitations : Higher molecular weight (~750 g/mol) may limit vapor deposition processing, necessitating solution-based techniques .
Biological Activity
9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- is a compound of significant interest due to its potential biological activities. This compound belongs to a class of fluorene derivatives that have been studied for their applications in bioimaging, antimicrobial, and anticancer activities. The incorporation of benzothiazole and diphenyl groups enhances its photophysical properties, making it a candidate for various biological applications.
- Chemical Formula : C52H62N2S
- Molecular Weight : Not specified in the sources.
- CAS Number : 262607-32-9
Biological Activity Overview
The biological activity of 9H-Fluoren-2-amine derivatives has been evaluated in various studies, particularly focusing on their anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that fluorene-based compounds exhibit notable cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- Human lung carcinoma (A549)
- Human breast carcinoma (MDA-MB-231)
Studies have shown that derivatives containing fluorene and benzothiazole moieties can inhibit cell proliferation effectively. In a comparative analysis, some synthesized compounds demonstrated higher cytotoxicity than Taxol, a well-known chemotherapeutic agent, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of fluorene derivatives have also been assessed:
- Microbial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity. For example, specific thiazolidinone derivatives showed zones of inhibition comparable to standard antibiotics like vancomycin and gentamicin .
The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which plays a vital role in DNA synthesis. Inhibition of this enzyme can lead to the disruption of cellular proliferation in both bacterial and cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 9H-Fluoren-2-amine derivatives typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications to the fluorene core and the introduction of various substituents (e.g., benzothiazole) can significantly enhance biological activity.
| Compound | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound I | Structure | High against A549 | Moderate against S. aureus |
| Compound II | Structure | Moderate against MDA-MB-231 | High against E. coli |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of synthesized fluorene derivatives on A549 and MDA-MB-231 cell lines. The results indicated that certain compounds induced apoptosis through the activation of caspases, leading to cell death . -
Case Study on Antimicrobial Efficacy :
Another research focused on the antimicrobial activity of fluorene derivatives against multidrug-resistant strains. The study found that specific compounds showed significant inhibition zones in comparison to traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
